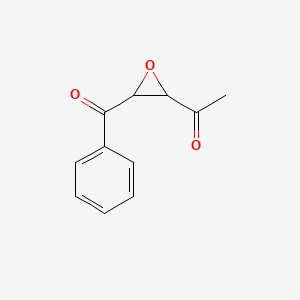
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, which is further connected to a hexanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and hexanoic acid.
Esterification: The hexanoic acid is esterified with methanol in the presence of an acid catalyst to form methyl hexanoate.
Formylation: The 2,5-dimethoxybenzaldehyde undergoes a formylation reaction to introduce the formyl group at the 4-position.
Coupling: The formylated benzaldehyde is then coupled with the methyl hexanoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate
Reduction: Methyl 6-(4-hydroxymethyl-2,5-dimethoxyphenyl)hexanoate
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its structural features allow for the investigation of enzyme specificity and activity.
Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for the synthesis of high-value products.
作用機序
The mechanism of action of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its formyl and methoxy groups, which can participate in hydrogen bonding, nucleophilic attack, and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-(4-formylphenyl)hexanoate: Lacks the methoxy groups, which can affect its reactivity and biological activity.
Methyl 6-(4-hydroxy-2,5-dimethoxyphenyl)hexanoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.
Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate: The formyl group is oxidized to a carboxylic acid, which can significantly alter its reactivity and solubility.
Uniqueness
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
374808-51-2 |
|---|---|
分子式 |
C16H22O5 |
分子量 |
294.34 g/mol |
IUPAC名 |
methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate |
InChI |
InChI=1S/C16H22O5/c1-19-14-10-13(11-17)15(20-2)9-12(14)7-5-4-6-8-16(18)21-3/h9-11H,4-8H2,1-3H3 |
InChIキー |
PGAZXCJKOZFXHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCCCCC(=O)OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
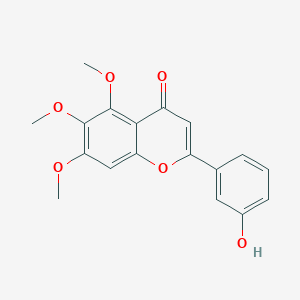
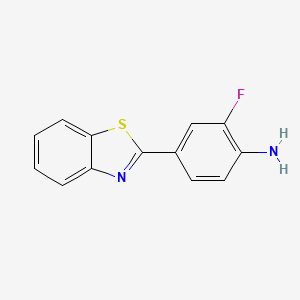
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
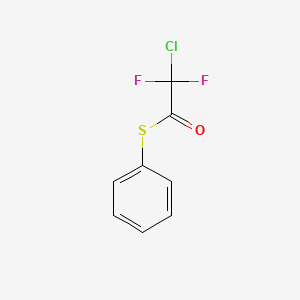
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
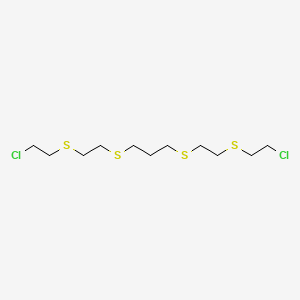
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
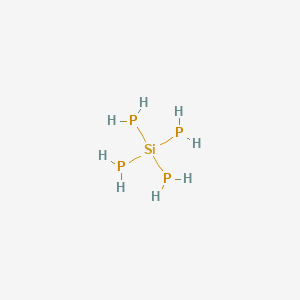
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
